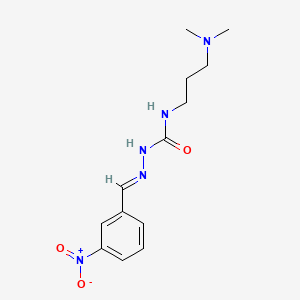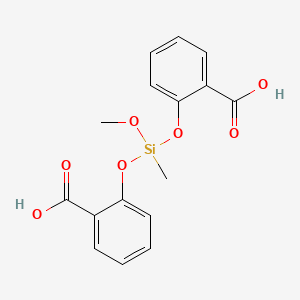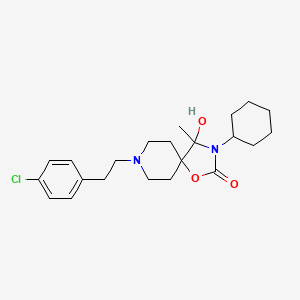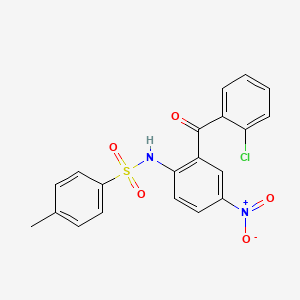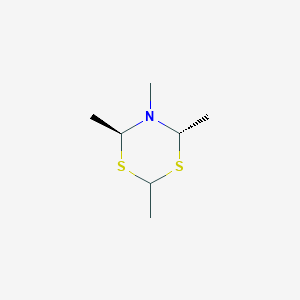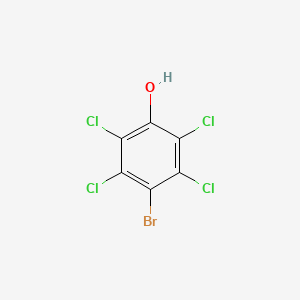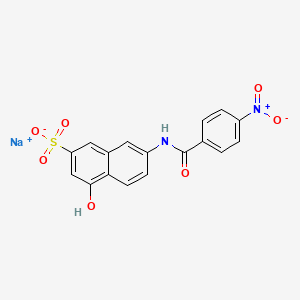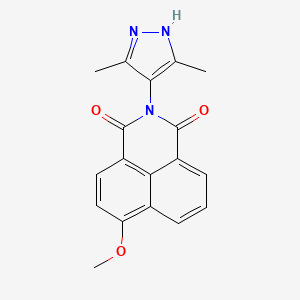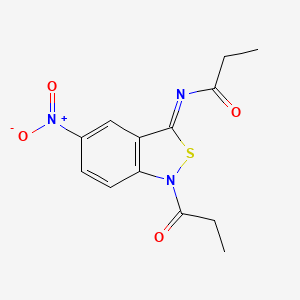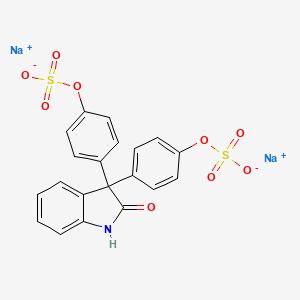
Disodium 1,3-dihydro-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1,3-dihydro-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) is a complex organic compound with the molecular formula C20H13NNa2O9S2 and a molecular weight of 521.428 g/mol. This compound is known for its unique structure, which includes an indole core linked to two phenylene groups, each bearing a sulphate group. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 1,3-dihydro-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) typically involves the reaction of 1,3-dihydro-2-oxo-2H-indole-3,3-diyl with p-phenylene bis(sulphate) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Disodium 1,3-dihydro-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate
Properties
CAS No. |
36175-08-3 |
|---|---|
Molecular Formula |
C20H13NNa2O9S2 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
disodium;[4-[2-oxo-3-(4-sulfonatooxyphenyl)-1H-indol-3-yl]phenyl] sulfate |
InChI |
InChI=1S/C20H15NO9S2.2Na/c22-19-20(17-3-1-2-4-18(17)21-19,13-5-9-15(10-6-13)29-31(23,24)25)14-7-11-16(12-8-14)30-32(26,27)28;;/h1-12H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
KXJBVZYCRAOOGB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
